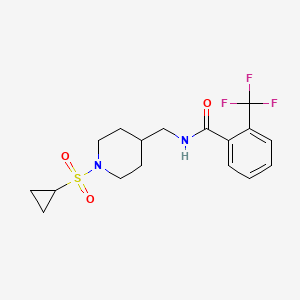

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O3S/c18-17(19,20)15-4-2-1-3-14(15)16(23)21-11-12-7-9-22(10-8-12)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMMCPBIRAYWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, a common method involves the cyclization of a suitable amine with a dihaloalkane.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the piperidine intermediate with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzamide Moiety: The final step involves coupling the sulfonylated piperidine with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Autoimmune Diseases

- Rheumatoid Arthritis : Clinical studies have indicated that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can effectively reduce disease activity in patients with rheumatoid arthritis by inhibiting pro-inflammatory cytokine signaling pathways associated with JAK kinases .

- Psoriasis : The compound's ability to modulate immune responses makes it a candidate for treating psoriasis, where overactive immune responses lead to skin inflammation and lesions .

Inflammatory Bowel Disease

- Research has shown that selective JAK inhibitors can ameliorate symptoms in models of inflammatory bowel disease by reducing inflammation and restoring mucosal integrity .

Neurological Disorders

- Emerging studies suggest that the modulation of JAK pathways may also play a role in neuroprotection. Inhibitors like this compound could potentially mitigate neuroinflammation associated with conditions such as multiple sclerosis .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving a cohort of patients with moderate to severe rheumatoid arthritis demonstrated significant improvements in joint symptoms after administration of a JAK inhibitor structurally related to this compound. Patients reported reduced pain levels and improved physical function over a 12-week period.

Case Study 2: Psoriasis

In a double-blind study, participants with chronic plaque psoriasis were treated with a JAK inhibitor similar to the compound . Results showed a marked reduction in psoriasis area severity index scores, indicating effective management of skin lesions and inflammation.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related molecules from the provided evidence, focusing on molecular features, synthesis, and therapeutic applications.

Structural and Functional Group Analysis

Key Observations:

- Core Structure: The target compound’s benzamide core contrasts with Example 53’s pyrazolo-pyrimidine-chromenone scaffold and Goxalapladib’s naphthyridine-acetamide system. Benzamide derivatives are often associated with protease or kinase inhibition, while naphthyridines (e.g., Goxalapladib) are linked to anti-inflammatory targets .

- Substituents: The trifluoromethyl group is shared between the target compound and Goxalapladib, suggesting a role in enhancing metabolic stability and target affinity. The cyclopropylsulfonyl-piperidine group in the target compound is distinct from Example 53’s fluorophenyl-chromenone and Goxalapladib’s methoxyethyl-piperidine. Sulfonyl groups often improve solubility and binding specificity .

- Example 53 (589.1) falls in a mid-range molecular weight typical for kinase inhibitors .

Therapeutic Potential

- Goxalapladib : Targets atherosclerosis, likely via phospholipase A2 inhibition, a mechanism distinct from the benzamide class .

- Target Compound : The benzamide core and sulfonamide-piperidine motif align with protease inhibitors (e.g., HCV NS3/4A inhibitors), though specific targets remain unconfirmed.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a trifluoromethylbenzamide moiety. Its molecular formula is C15H20F3N2O2S, with a molecular weight of approximately 360.39 g/mol. The structural components contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known for enhancing the compound's binding affinity to target proteins, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Preliminary assessments have shown that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some studies have suggested that derivatives of this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

Case Studies

- Antitumor Efficacy : A study involving the evaluation of this compound against A431 cells showed significant apoptosis induction, with a marked increase in caspase-3 activity, indicating a potential mechanism for its anticancer effects .

- Microbial Resistance : In a comparative study against multidrug-resistant bacterial strains, the compound demonstrated effective inhibition at lower concentrations than conventional antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Q & A

Q. What are the key considerations in synthesizing N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and sulfonylation. For example, coupling 2-(trifluoromethyl)benzoic acid with a piperidine intermediate (e.g., 1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine) using coupling agents like HBTU or BOP in THF or DMF. Triethylamine is often added to neutralize acids and improve reaction efficiency . Purification via silica gel chromatography or recrystallization ensures high purity. Reaction monitoring with TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by resolving signals for the cyclopropylsulfonyl, piperidine, and trifluoromethyl groups . Mass spectrometry (MS) validates molecular weight, with ESI-MS often used for ionization . High-performance liquid chromatography (HPLC) assesses purity, with retention times compared to standards (e.g., QC-SMD-TFA05 conditions in ) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on GHS classifications for similar sulfonamide-piperidine derivatives, this compound may pose acute toxicity (oral), skin corrosion, and respiratory irritation. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize aerosol exposure. Emergency protocols include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling steps of synthesis?

- Methodological Answer : Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors) and reaction time (e.g., 12–24 hours for amide bond formation). Catalysts like HBTU enhance coupling efficiency, while anhydrous solvents (THF, DMF) prevent hydrolysis . Temperature modulation (e.g., ice baths for exothermic steps) and inert atmospheres (N₂/Ar) improve stability of reactive intermediates . Post-reaction quenching with NaHCO₃ removes excess reagents before purification .

Q. What strategies are employed to analyze receptor-binding interactions for this compound?

- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) model interactions between the trifluoromethylbenzamide moiety and target receptors (e.g., enzymes or GPCRs). Experimental validation includes surface plasmon resonance (SPR) to measure binding affinity (KD) and competitive assays with fluorescent probes. For example, replacing the cyclopropylsulfonyl group with furan-3-carbonyl (as in ) alters steric hindrance and binding kinetics, enabling SAR analysis .

Q. How do structural modifications influence biological activity and metabolic stability?

- Methodological Answer : Substituting the cyclopropylsulfonyl group with bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl in ) enhances metabolic stability by reducing CYP450-mediated oxidation. Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring improves target selectivity but may increase cytotoxicity. Comparative studies using analogs (e.g., sulfonamide vs. benzamide derivatives in ) reveal that sulfonamides exhibit stronger hydrogen-bonding interactions with serine proteases .

Q. What computational tools are used to predict physicochemical properties and reactivity?

- Methodological Answer : Software like Gaussian or Schrödinger Suite calculates logP (lipophilicity) and pKa values, critical for bioavailability. Density Functional Theory (DFT) models predict reactivity of the sulfonamide group toward nucleophiles (e.g., hydrolysis pathways). Molecular dynamics simulations assess conformational flexibility of the piperidine ring, which influences binding to rigid protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.